molecular formula C23H14N2O5S B11519281 2-{2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}-5-nitrobenzonitrile

2-{2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}-5-nitrobenzonitrile

Cat. No.: B11519281
M. Wt: 430.4 g/mol
InChI Key: MGBIFJBBQLLBCJ-JJFYIABZSA-N
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Description

2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE is a complex organic compound with a unique structure that includes methoxy, benzothiophene, and nitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenol with 2,3-dihydro-1-benzothiophene-3-one under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-METHOXY-4-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PHENOXY)-5-NITROBENZONITRILE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14N2O5S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenoxy]-5-nitrobenzonitrile

InChI

InChI=1S/C23H14N2O5S/c1-29-20-10-14(11-22-23(26)17-4-2-3-5-21(17)31-22)6-8-19(20)30-18-9-7-16(25(27)28)12-15(18)13-24/h2-12H,1H3/b22-11-

InChI Key

MGBIFJBBQLLBCJ-JJFYIABZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)OC4=C(C=C(C=C4)[N+](=O)[O-])C#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)OC4=C(C=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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